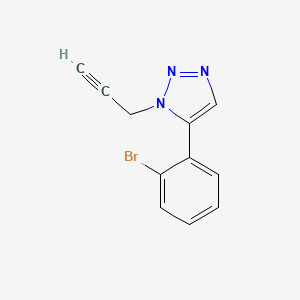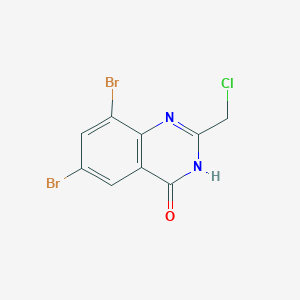
6,8-二溴-2-氯甲基-3H-喹唑啉-4-酮
描述
科学研究应用
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antitumor agent in preclinical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
Target of Action
It has been tested in vitro against the human breast cancer cell line (mcf-7) , suggesting that it may target proteins or pathways involved in breast cancer.
Biochemical Pathways
It has been shown to activate the apoptotic cascade in mcf-7 cells , suggesting that it may influence pathways related to programmed cell death.
Result of Action
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has shown promising cytotoxic activity against the MCF-7 breast cancer cell line . Some derivatives of this compound have exerted a powerful cytotoxic effect, with a very low IC50 . All tested compounds activated the apoptotic cascade in MCF-7 cells .
生化分析
Biochemical Properties
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one plays a significant role in biochemical reactions, particularly in the context of its antitumor activity. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme caspase-3, a member of the cysteine protease family, which plays a crucial role in apoptotic pathways by cleaving a variety of key cellular proteins . The interaction of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one with caspase-3 leads to the activation of the apoptotic cascade, thereby inducing programmed cell death in cancer cells .
Cellular Effects
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has profound effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting cell proliferation . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of caspase-3 by 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one leads to the cleavage of key cellular proteins, resulting in the execution of apoptosis . Additionally, this compound has been observed to affect gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one to caspase-3 results in the activation of the enzyme, which in turn triggers the apoptotic cascade . This activation leads to the cleavage of various substrates, ultimately resulting in cell death. Furthermore, 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has been shown to inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one remains stable under specific conditions, allowing for sustained antitumor activity. Prolonged exposure to this compound can lead to its degradation, which may reduce its efficacy over time. Long-term studies in vitro and in vivo have demonstrated that 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can maintain its apoptotic effects on cancer cells, although the extent of these effects may diminish with time.
Dosage Effects in Animal Models
The effects of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, this compound has been shown to induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity . Beyond this threshold, the compound’s efficacy plateaus, and adverse effects become more pronounced .
Metabolic Pathways
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can further interact with cellular targets, contributing to its overall antitumor activity. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells.
Transport and Distribution
The transport and distribution of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of this compound within cells are critical factors that influence its antitumor activity.
Subcellular Localization
The subcellular localization of 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular targets. Targeting signals and post-translational modifications may direct 6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one to specific compartments or organelles, enhancing its efficacy. The subcellular distribution of this compound is essential for its ability to induce apoptosis and inhibit cell proliferation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one typically involves the bromination of 2-chloromethyl-3H-quinazolin-4-one. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反应分析
Types of Reactions
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6,8-diazido-2-chloromethyl-3H-quinazolin-4-one.
相似化合物的比较
Similar Compounds
3-Benzyl-6,8-dibromo-3H-quinazolin-4-one: This compound has a similar quinazolinone core structure but with a benzyl group instead of a chloromethyl group.
6,8-Dibromo-2-methyl-3H-quinazolin-4-one: Similar structure with a methyl group instead of a chloromethyl group.
Uniqueness
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antitumor agent sets it apart from other similar compounds, making it a valuable subject of scientific research.
属性
IUPAC Name |
6,8-dibromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClN2O/c10-4-1-5-8(6(11)2-4)13-7(3-12)14-9(5)15/h1-2H,3H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTKKBVDRWHPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


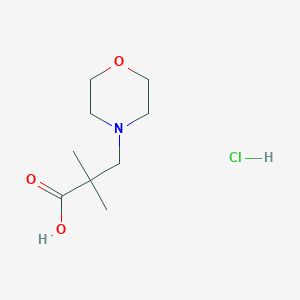
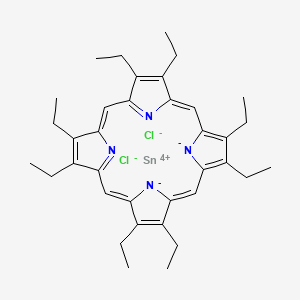
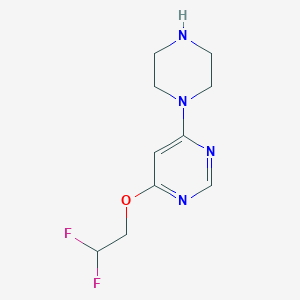
![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)
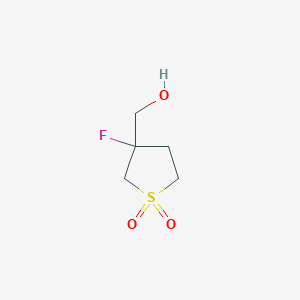
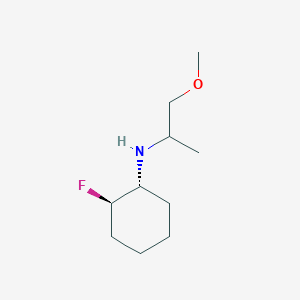
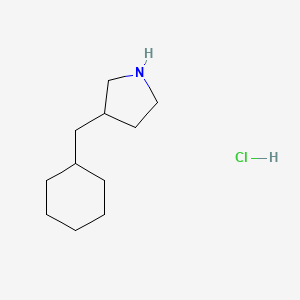
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
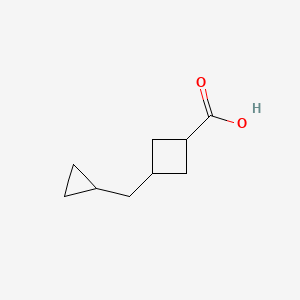
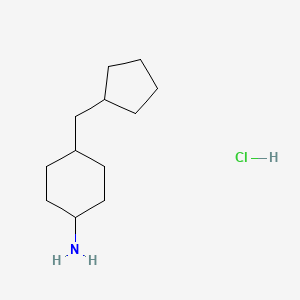
![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)
